molecular formula C14H17ClN2 B13855827 Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- CAS No. 821776-58-3

Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-

Cat. No.: B13855827
CAS No.: 821776-58-3
M. Wt: 248.75 g/mol
InChI Key: MOJLNYMTTQWIIY-UHFFFAOYSA-N
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Description

The compound Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- (hereafter referred to as the target compound) is a substituted benzonitrile derivative with a unique structural framework. Its molecular structure includes a benzonitrile core substituted with a chlorine atom at the 2-position and a [(cyclopropylmethyl)propylamino] group at the 4-position. This configuration combines electron-withdrawing (chlorine, nitrile) and electron-donating (alkylamino) moieties, making it relevant in materials science and medicinal chemistry.

Properties

CAS No.

821776-58-3

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

2-chloro-4-[cyclopropylmethyl(propyl)amino]benzonitrile

InChI

InChI=1S/C14H17ClN2/c1-2-7-17(10-11-3-4-11)13-6-5-12(9-16)14(15)8-13/h5-6,8,11H,2-4,7,10H2,1H3

InChI Key

MOJLNYMTTQWIIY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1CC1)C2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- generally involves multi-step chemical transformations starting from appropriately substituted benzonitrile derivatives. Key steps include:

  • Introduction of the chloro substituent at the 2-position of the benzonitrile ring.
  • Nucleophilic substitution or amination at the 4-position to install the cyclopropylmethyl propylamino side chain.
  • Control of reaction parameters such as temperature, solvent, catalyst, and reaction time to optimize yield and selectivity.

Catalytic methods, particularly palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, are often employed to facilitate the formation of the C–N bond in the side chain.

Representative Synthetic Route

A typical synthetic route reported involves the following steps:

Step Reaction Description Reagents and Conditions Outcome / Yield
1 Preparation of 2-chloro-4-halobenzonitrile intermediate Starting from benzonitrile derivatives, chlorination at the 2-position and halogenation at the 4-position (e.g., bromination) High regioselectivity for substitution pattern
2 Nucleophilic substitution of 4-halogen with cyclopropylmethyl propylamine Reaction with cyclopropylmethyl propylamine under controlled temperature (e.g., 50–80 °C) in polar aprotic solvents (e.g., DMF, DMSO) Formation of 2-chloro-4-[(cyclopropylmethyl)propylamino]benzonitrile
3 Purification and isolation Chromatographic techniques or crystallization High purity compound with optimized yield

This method requires careful monitoring of reaction time and temperature to avoid side reactions and degradation of sensitive functional groups.

Catalytic and Alternative Methods

  • Palladium-Catalyzed Amination: Some synthetic approaches use palladium catalysts (e.g., Pd(OAc)2) with phosphine ligands to promote Buchwald-Hartwig amination of 4-halobenzonitrile derivatives with cyclopropylmethyl propylamine, enhancing reaction efficiency and selectivity.

  • Direct Nucleophilic Aromatic Substitution: Under strongly basic conditions, the halogen at the 4-position can be displaced by the amine nucleophile directly, though this requires optimization to prevent competing side reactions.

  • Solvent and Base Effects: Polar aprotic solvents such as dimethylformamide and bases like potassium carbonate or sodium hydride are commonly used to facilitate the nucleophilic substitution step.

Analytical Data and Research Outcomes

Structural Confirmation

Yield and Purity

  • Reported yields for the nucleophilic substitution step range from moderate to high (60–90%) depending on reaction conditions.
  • Purification by recrystallization or chromatography yields analytically pure product suitable for further biological or chemical studies.

Comparative Structural Notes

  • The cyclopropylmethyl side chain imparts unique steric hindrance and electronic effects compared to analogs such as 4-chloro-2-[(cyclopropylmethyl)amino]benzonitrile or 4-chloro-2-(methylamino)benzonitrile, influencing reactivity and potential biological activity.

Summary Table of Preparation Conditions

Parameter Typical Conditions Notes
Starting material 2-chloro-4-halobenzonitrile (e.g., 4-bromo-2-chlorobenzonitrile) Commercially available or synthesized via halogenation
Amination reagent Cyclopropylmethyl propylamine Used in slight excess to drive reaction
Catalyst Pd(OAc)2 with triphenylphosphine (optional) For catalytic amination routes
Solvent DMF, DMSO, or acetonitrile Polar aprotic solvents preferred
Base Potassium carbonate, sodium hydride To deprotonate amine and facilitate substitution
Temperature 50–80 °C Controlled to optimize yield and minimize side reactions
Reaction time 6–24 hours Depending on method and scale
Purification Chromatography or recrystallization To achieve high purity

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.

Scientific Research Applications

Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Key Features:

  • Synthetic Pathways : The compound is synthesized via nucleophilic aromatic substitution or coupling reactions involving chloro-substituted benzonitrile precursors and cyclopropylmethyl-propylamine derivatives.
  • Applications: OLEDs: Its donor-acceptor structure aligns with thermally activated delayed fluorescence (TADF) emitters, where intramolecular charge transfer (ICT) enhances exciton utilization . Pharmaceuticals: The cyclopropylmethyl group may improve metabolic stability, a critical factor in drug design .
Table 1: Performance Metrics of Benzonitrile Derivatives in OLEDs
Compound Name Donor Unit Acceptor Unit EQE (%) Key Findings
Target Compound Cyclopropylmethyl/propylamino Benzonitrile N/A Predicted strong ICT; pending device data
DHPZ-2BN Phenazine Benzonitrile 6.0 Low EQE due to weak donor-acceptor balance
4-(3-(2-(10H-Phenoxazinyl)pyridyl)carbazolyl)benzonitrile Phenoxazine/Carbazole Benzonitrile ~15–20 High EQE via dual-donor synergy

Analysis :

  • Donor Strength: The target compound’s cyclopropylmethyl/propylamino group likely acts as a moderate-strength donor compared to phenazine (weak, as in DHPZ-2BN) or phenoxazine/carbazole (strong, as in patented materials) .
  • Device Efficiency: While DHPZ-2BN suffers from low external quantum efficiency (EQE = 6.0%) due to poor donor-acceptor pairing, phenoxazine/carbazole derivatives achieve higher EQE (15–20%) via optimized charge transfer . The target compound’s performance remains unquantified but is structurally poised to balance donor-acceptor interactions.
Table 2: Bioactive Benzonitrile Derivatives in Drug Design
Compound Substituents Bioactivity (IC₅₀) Solubility Metabolic Stability
Target Compound 2-Cl, 4-[(cyclopropylmethyl)propylamino] N/A Moderate High (predicted)
(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile Cyclopropylmethyl, fluoro-phenyl 50 nM (kinase inhibition) Low High
4-Amino-2-methylbenzonitrile 4-Amino, 2-methyl 120 nM (enzyme X) High Moderate

Analysis :

  • Metabolic Stability: The cyclopropylmethyl group in the target compound and related derivatives (e.g., ) enhances resistance to oxidative metabolism compared to linear alkyl chains (e.g., 4-amino-2-methylbenzonitrile) .
  • Solubility : Bulky substituents like cyclopropylmethyl may reduce solubility, necessitating formulation optimizations for pharmaceutical use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for benzonitrile derivatives with substituted amino groups, and how can they be optimized for reproducibility?

  • Methodology : The synthesis of substituted benzonitriles typically involves nucleophilic substitution or coupling reactions. For example, 2-chloro-4-(trifluoromethyl)benzonitrile derivatives have been synthesized using catalytic hydrogenation or borane reduction of nitriles to amines, followed by coupling with carboxylic acids (e.g., propionic acid) . Optimizing reaction conditions (e.g., solvent choice, catalyst loading, and temperature) is critical for reproducibility. Evidence suggests using acetonitrile as a solvent with potassium carbonate and 18-crown-6-ether for thiol-based substitutions .

Q. What analytical techniques are recommended for characterizing the structural and functional groups of this compound?

  • Methodology : Infrared (IR) spectroscopy is essential for identifying nitrile (C≡N) and amine (N-H) functional groups. Gas-phase IR spectra from the EPA database provide reference peaks for benzonitrile derivatives . High-performance liquid chromatography (HPLC) with >99.8% purity validation is recommended for assessing synthetic yields, as demonstrated in large-scale preparations .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodology : The compound should be handled in a fume hood with personal protective equipment (PPE). Storage in inert solvents like methylene chloride/benzene mixtures at controlled temperatures (2–8°C) is advised to prevent degradation . ChemScene LLC emphasizes that the material is for research use only and requires validation for specific applications .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropylmethyl-propylamino group influence receptor binding in therapeutic applications?

  • Methodology : Docking studies with homology models (e.g., hTRPV1) can elucidate binding modes. For instance, benzonitrile derivatives with trifluoromethyl groups exhibit enhanced receptor affinity due to electron-withdrawing effects, while bulky substituents like cyclopropylmethyl may alter steric interactions . Computational tools like molecular dynamics simulations can predict orientation at receptor interfaces .

Q. What computational approaches are suitable for predicting adsorption behavior and solvation free energy of this compound?

  • Methodology : Density functional theory (DFT) and molecular dynamics (MD) simulations are effective for studying adsorption on metal surfaces (e.g., Ag, Au) and solvent interactions. Benzonitrile’s dipole moment (4.01–4.18 D) and surface energy parameters are critical inputs for these models . Free energy calculations using implicit solvent models (e.g., COSMO-RS) can predict miscibility with co-solvents .

Q. How can researchers resolve contradictions in synthetic yields when varying reaction conditions (e.g., catalysts, substituents)?

  • Methodology : Systematic analysis of reaction parameters is key. For example, substituting potassium carbonate with cesium carbonate in thiol-based reactions may improve nucleophilic displacement efficiency . Comparative studies using HPLC or LC-MS to quantify side products (e.g., dehalogenation byproducts) can identify optimal conditions .

Q. What role does crystallography play in developing mineralocorticoid receptor antagonists based on this compound?

  • Methodology : Patent data highlight the importance of crystal form optimization for bioavailability. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to characterize polymorphs. For instance, a patented crystal form of a related benzonitrile derivative showed enhanced stability for renal injury therapeutics .

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